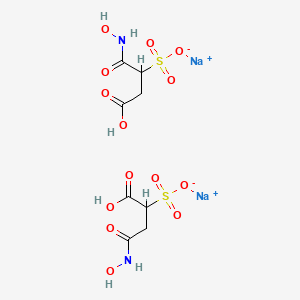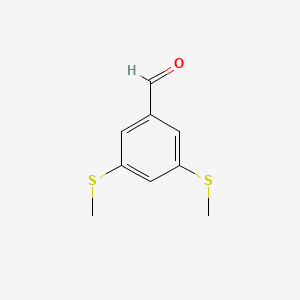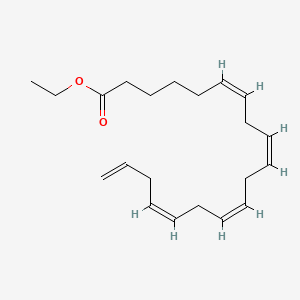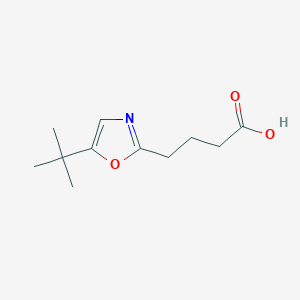
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are derivatives of succinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt typically involves the reaction of succinic acid derivatives with hydroxylamine and sulfonation agents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amine derivatives.
Substitution: They can participate in substitution reactions where the hydroxyl or sulfo groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.
Applications De Recherche Scientifique
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt have several scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, leading to the formation of new bonds and functional groups. The exact molecular targets and pathways depend on the specific application and context of their use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxyamino-4-oxo-2-sulfo-butanoic Acid Sodium Salt
- 4-Hydroxyamino-4-oxo-3-sulfo-butanoic Acid Sodium Salt
Uniqueness
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are unique due to their specific structural features and reactivity. Their hydroxylamine and sulfo groups provide distinct chemical properties that differentiate them from other succinic acid derivatives. These unique features make them valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2Na2O14S2 |
|---|---|
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
disodium;1-hydroxy-4-(hydroxyamino)-1,4-dioxobutane-2-sulfonate;4-hydroxy-1-(hydroxyamino)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C4H7NO7S.2Na/c6-3(7)1-2(4(8)5-9)13(10,11)12;6-3(5-9)1-2(4(7)8)13(10,11)12;;/h2,9H,1H2,(H,5,8)(H,6,7)(H,10,11,12);2,9H,1H2,(H,5,6)(H,7,8)(H,10,11,12);;/q;;2*+1/p-2 |
Clé InChI |
NQDRWNWWKCPFMI-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)O)S(=O)(=O)[O-])C(=O)NO.C(C(C(=O)NO)S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
